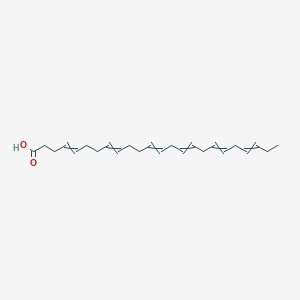
Tetracosa-4,8,12,15,18,21-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very long-chain polyunsaturated fatty acidThis compound is highly hydrophobic, practically insoluble in water, and relatively neutral .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linolenic acid through a series of elongation and Δ6-desaturation reactions . These reactions are often catalyzed by specific enzymes in biological systems, but can also be achieved through chemical synthesis in the laboratory.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the availability of natural sources. It is often extracted from marine oils, such as those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver oils . These sources are rich in very long-chain polyunsaturated fatty acids, including this compound.
化学反応の分析
Types of Reactions
Tetracosa-4,8,12,15,18,21-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学的研究の応用
Tetracosa-4,8,12,15,18,21-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain polyunsaturated fatty acids.
Biology: It plays a role in the structure and function of cell membranes, particularly in the retina and brain.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals
作用機序
The mechanism of action of tetracosa-4,8,12,15,18,21-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .
類似化合物との比較
Tetracosa-4,8,12,15,18,21-hexaenoic acid is unique among very long-chain polyunsaturated fatty acids due to its specific structure and properties. Similar compounds include:
Docosahexaenoic acid (DHA): Another very long-chain polyunsaturated fatty acid with six double bonds, but with a shorter chain length (22 carbons).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds and a chain length of 20 carbons.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds and a chain length of 20 carbons
This compound is distinguished by its longer chain length and higher degree of unsaturation, which confer unique physical and chemical properties.
特性
CAS番号 |
639855-85-9 |
|---|---|
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
tetracosa-4,8,12,15,18,21-hexaenoic acid |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26) |
InChIキー |
YOWPDSQEIZPPKN-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
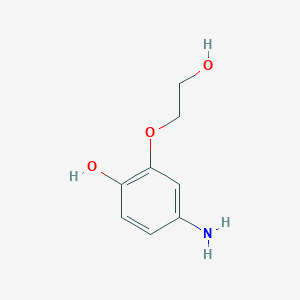
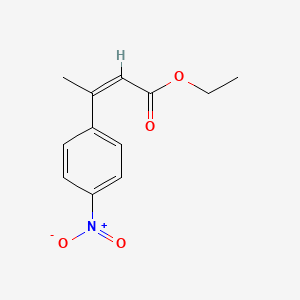
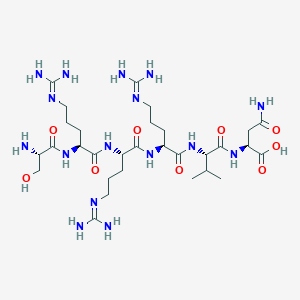
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
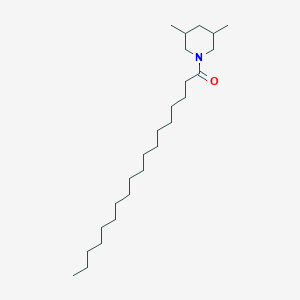
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
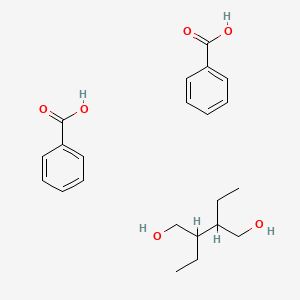
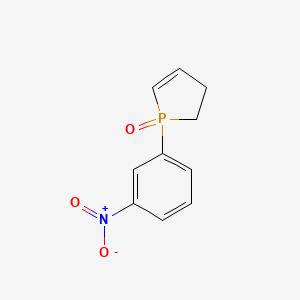
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
